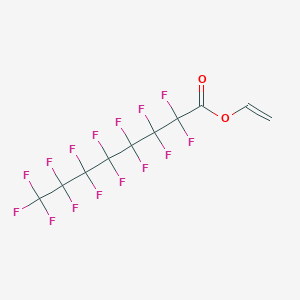

Vinyl perfluorooctanoate

Description

Vinyl perfluorooctanoate is a fluorinated organic compound with the chemical formula C10H3F15O2. It is characterized by a vinyl group attached to a perfluorooctanoate moiety. This compound is known for its unique properties, including high thermal and chemical stability, due to the presence of strong carbon-fluorine bonds. These properties make it valuable in various industrial applications, particularly in the production of fluorinated surfactants and polymers .

Properties

IUPAC Name |

ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F15O2/c1-2-27-3(26)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRSPYLHWASUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F15O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380766 | |

| Record name | Ethenyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-93-7 | |

| Record name | Ethenyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl perfluorooctanoate can be synthesized through the telomerization of perfluorooctanoic acid with vinyl acetate. The reaction typically involves the use of radical initiators under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the electrochemical fluorination of octanoic acid derivatives. This method yields a mixture of linear and branched isomers, which are then separated and purified to obtain the desired this compound .

Chemical Reactions Analysis

Hydrolysis and Decarboxylation Pathways

Vinyl perfluorooctanoate may undergo hydrolysis under basic or acidic conditions to yield PFOA and vinyl alcohol, which rapidly tautomerizes to acetaldehyde. For example:

In polar aprotic solvents like dimethyl sulfoxide (DMSO), PFOA derivatives are known to decarboxylate at elevated temperatures (120°C), forming perfluoroalkanes and CO₂ . Similar conditions could degrade this compound into perfluoro-1H-heptane (CF₃(CF₂)₅CF₂H) and volatile byproducts.

Pyrolytic Degradation

At high temperatures (>300°C), perfluorinated esters like this compound likely undergo pyrolysis. Studies on PFOA indicate that interfacial pyrolysis at collapsing cavitation bubbles leads to:

-

Cleavage of the carboxylate headgroup.

-

Formation of perfluoroolefins (e.g., CF₂=CF₂) and C₁ fluororadicals (e.g., CF₃- ) .

For this compound, pyrolytic pathways may involve:

Subsequent recombination of radicals could yield shorter-chain fluorocarbons or fluorinated olefins.

Mineralization via Alkaline Treatment

In the presence of NaOH, PFOA derivatives mineralize into inorganic products (e.g., F⁻, CO₃²⁻) through a defluorination-chain-shortening mechanism . For this compound, this process might involve:

-

Hydroxide-mediated ester cleavage to release PFOA.

-

Decarboxylation of PFOA to perfluoro-1H-heptane.

-

Stepwise defluorination via low-barrier hydroxylation and fluoride elimination (Fig. 1).

Table 1: Key Reaction Intermediates in PFCA Mineralization

| Intermediate | Structure | Role in Pathway |

|---|---|---|

| Perfluoroalkene | CF₃(CF₂)₅CF=CF₂ | Electrophilic substrate |

| α,β-Unsaturated acyl fluoride | CF₃COF | Source of CO₂ and F⁻ |

| Trifluoroacetate | CF₃COO⁻ | Transient byproduct |

Surface-Mediated Reactions

On γ-Al₂O₃ surfaces, PFOA undergoes defluorination and C–C bond scission at temperatures ≥300°C . Analogous surface interactions for this compound could involve:

-

Al(III)-mediated defluorination at terminal carbons (C6–C8).

-

Decarboxylation triggered by Al–O bonding at the ester group.

Mechanistic Highlights from Ab Initio Simulations :

-

Al(III) centers abstract fluorine atoms, weakening C–F bonds.

-

Concurrent C–C bond cleavage produces fluorinated fragments (e.g., CF₃CF₂CF₂CF=CF₂).

Environmental Persistence and Degradation

Scientific Research Applications

Industrial Applications

-

Polymer Production

- VPO serves as a monomer in the synthesis of fluoropolymers, which are used in coatings and films due to their non-stick and chemical-resistant properties.

- Table 1: Key Fluoropolymers Derived from VPO

Polymer Type Application Polytetrafluoroethylene (PTFE) Non-stick cookware, electrical insulation Polyvinylidene fluoride (PVDF) Chemical processing equipment, membranes Fluorinated acrylates Paints, adhesives, and sealants -

Surfactants

- VPO functions as a surfactant in various formulations, enhancing the stability and performance of emulsions.

- Its ability to reduce surface tension makes it valuable in applications such as:

- Firefighting foams

- Textile treatments for water and stain resistance

-

Coatings

- The compound is used in protective coatings that require high durability and resistance to harsh environmental conditions.

Environmental Applications

Vinyl perfluorooctanoate is also being researched for its potential in environmental applications, particularly in remediation technologies aimed at breaking down persistent pollutants.

- Remediation Technologies

- Studies have indicated that VPO can be used in advanced oxidation processes (AOPs) to degrade other persistent PFAS compounds.

- Case Study: AOPs Using VPO

- Research demonstrated that VPO could effectively facilitate the breakdown of long-chain PFAS in contaminated water sources.

Health and Safety Considerations

While the applications of VPO are promising, there are significant health and environmental concerns associated with perfluorinated compounds. Research indicates potential toxicity and persistence in biological systems.

-

Toxicological Studies

- A critical review of epidemiological data has shown associations between exposure to perfluorinated compounds like VPO and adverse health effects, including immune system impacts and developmental issues.

- Table 2: Health Effects Associated with PFAS Exposure

Mechanism of Action

The primary mechanism by which vinyl perfluorooctanoate exerts its effects is through the formation of stable fluorinated surfaces. The strong carbon-fluorine bonds provide exceptional resistance to thermal and chemical degradation. Additionally, the compound can interact with various molecular targets, including lipid bilayers and proteins, altering their properties and functions .

Comparison with Similar Compounds

Perfluorooctanoic acid (PFOA): Similar in structure but lacks the vinyl group.

Perfluorooctane sulfonate (PFOS): Another fluorinated compound with a sulfonate group instead of a carboxylate group.

Uniqueness: Vinyl perfluorooctanoate is unique due to its vinyl group, which allows for additional chemical modifications and reactions. This makes it more versatile in various applications compared to its counterparts .

Biological Activity

Vinyl perfluorooctanoate (VPO) is a fluorinated compound derived from perfluorooctanoic acid (PFOA), known for its unique chemical properties and potential applications in various industries. This article explores the biological activity of VPO, focusing on its toxicity, pharmacokinetics, and environmental impact, supported by data tables and case studies.

VPO is characterized by a vinyl group attached to a perfluorinated octanoate chain. Its chemical structure contributes to its hydrophobic and lipophobic properties, making it useful in applications such as:

- Coatings : Providing non-stick surfaces.

- Lubricants : Enhancing performance in mechanical applications.

- Biocides : Reducing biofilm formation in medical devices and industrial systems .

Toxicokinetics

Research indicates that VPO, like other perfluoroalkyl substances (PFAS), exhibits significant persistence in biological systems. The biological half-life of PFOA in humans is approximately 4.37 years, suggesting similar persistence for VPO due to its structural similarities .

Table 1: Toxicokinetics of PFOA and Related Compounds

| Compound | Biological Half-Life (Years) | Primary Excretion Route |

|---|---|---|

| PFOA | 4.37 | Urine |

| PFOS | 5.4 | Bile |

| Vinyl PFCA | TBD | TBD |

The pharmacokinetics of VPO suggest it is well-absorbed following oral exposure, distributing primarily to the liver and plasma . Studies indicate that VPO may undergo enterohepatic circulation, which can prolong its retention in the body.

Case Studies

- Liver Toxicity : Animal studies have shown that exposure to VPO can lead to liver damage. In a study involving rats, significant liver enlargement was observed after prolonged exposure, indicating hepatotoxicity .

- Immune Response : Epidemiological studies have linked exposure to PFAS, including VPO, with immune system effects. A review highlighted associations between high serum levels of PFOA and decreased vaccine response in children .

Environmental Impact

VPO is resistant to degradation, contributing to its accumulation in the environment. Monitoring studies have detected VPO in various matrices, including water and soil samples, raising concerns about its ecological effects.

Table 2: Environmental Persistence of PFAS Compounds

| Compound | Environmental Persistence | Detected In |

|---|---|---|

| Vinyl PFCA | High | Surface water, sediments |

| PFOA | Very High | Groundwater, biota |

| PFOS | Very High | Aquatic ecosystems |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.